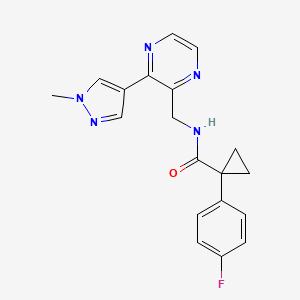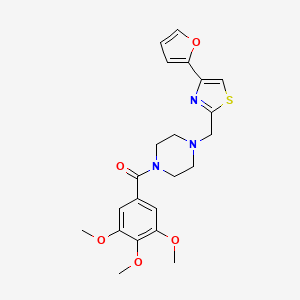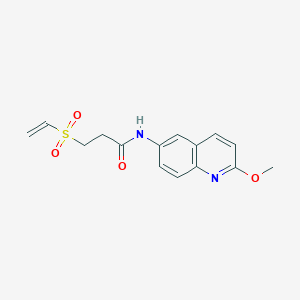
3-Ethenylsulfonyl-N-(2-methoxyquinolin-6-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethenylsulfonyl-N-(2-methoxyquinolin-6-yl)propanamide, also known as E64d, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. E64d is a potent inhibitor of cysteine proteases, which are enzymes that play a critical role in a wide range of biological processes.
Wirkmechanismus
3-Ethenylsulfonyl-N-(2-methoxyquinolin-6-yl)propanamide acts as a covalent inhibitor of cysteine proteases by forming a covalent bond with the active site cysteine residue. This leads to the irreversible inhibition of the enzyme, which prevents its activity. 3-Ethenylsulfonyl-N-(2-methoxyquinolin-6-yl)propanamide has been shown to be a potent inhibitor of cathepsins B, H, and L, which are cysteine proteases involved in various biological processes.
Biochemical and Physiological Effects:
3-Ethenylsulfonyl-N-(2-methoxyquinolin-6-yl)propanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. Inhibition of cysteine proteases by 3-Ethenylsulfonyl-N-(2-methoxyquinolin-6-yl)propanamide has been shown to induce apoptosis in cancer cells and prevent viral replication in infected cells. 3-Ethenylsulfonyl-N-(2-methoxyquinolin-6-yl)propanamide has also been shown to reduce the levels of amyloid-beta, a protein implicated in the pathogenesis of Alzheimer's disease, in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
3-Ethenylsulfonyl-N-(2-methoxyquinolin-6-yl)propanamide has several advantages for lab experiments, including its potency and specificity for cysteine proteases. However, 3-Ethenylsulfonyl-N-(2-methoxyquinolin-6-yl)propanamide also has some limitations, including its irreversible inhibition of cysteine proteases, which can affect downstream biological processes. Additionally, 3-Ethenylsulfonyl-N-(2-methoxyquinolin-6-yl)propanamide can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 3-Ethenylsulfonyl-N-(2-methoxyquinolin-6-yl)propanamide in scientific research. One potential direction is the development of 3-Ethenylsulfonyl-N-(2-methoxyquinolin-6-yl)propanamide-based therapies for the treatment of various diseases, including cancer and neurodegenerative diseases. Another potential direction is the use of 3-Ethenylsulfonyl-N-(2-methoxyquinolin-6-yl)propanamide as a tool for studying the role of cysteine proteases in biological processes. Additionally, the development of more potent and selective cysteine protease inhibitors based on the structure of 3-Ethenylsulfonyl-N-(2-methoxyquinolin-6-yl)propanamide is an area of active research.
Conclusion:
In conclusion, 3-Ethenylsulfonyl-N-(2-methoxyquinolin-6-yl)propanamide is a potent inhibitor of cysteine proteases that has gained significant attention in the scientific community due to its potential applications in biomedical research. 3-Ethenylsulfonyl-N-(2-methoxyquinolin-6-yl)propanamide has been extensively used in scientific research to study the role of cysteine proteases in various biological processes and has shown promising results in the treatment of various diseases. However, further research is needed to fully understand the potential applications of 3-Ethenylsulfonyl-N-(2-methoxyquinolin-6-yl)propanamide in biomedical research.
Synthesemethoden
The synthesis of 3-Ethenylsulfonyl-N-(2-methoxyquinolin-6-yl)propanamide involves several steps, starting with the reaction of 2-methoxy-6-quinolinecarboxaldehyde with ethyl vinyl sulfone. The resulting product is then reacted with N-(tert-butoxycarbonyl)glycine to form the intermediate, which is subsequently treated with trifluoroacetic acid to remove the protecting group. The final step involves the reaction of the resulting product with N-methylmorpholine to form 3-Ethenylsulfonyl-N-(2-methoxyquinolin-6-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
3-Ethenylsulfonyl-N-(2-methoxyquinolin-6-yl)propanamide has been extensively used in scientific research due to its ability to inhibit cysteine proteases. Cysteine proteases are involved in a wide range of biological processes, including apoptosis, antigen processing, and protein degradation. Inhibition of cysteine proteases has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative diseases, and viral infections.
Eigenschaften
IUPAC Name |
3-ethenylsulfonyl-N-(2-methoxyquinolin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-3-22(19,20)9-8-14(18)16-12-5-6-13-11(10-12)4-7-15(17-13)21-2/h3-7,10H,1,8-9H2,2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBXYNKIWTUPMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C=C(C=C2)NC(=O)CCS(=O)(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(ethenesulfonyl)-N-(2-methoxyquinolin-6-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2737416.png)
![6-benzylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2737419.png)
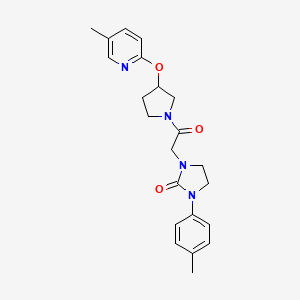
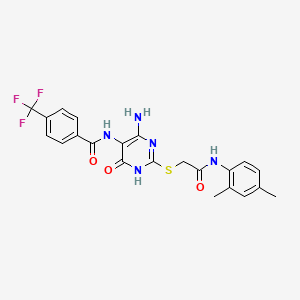
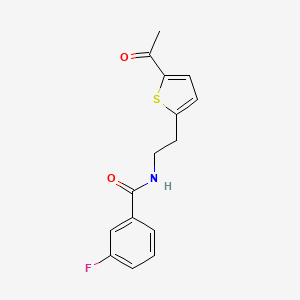
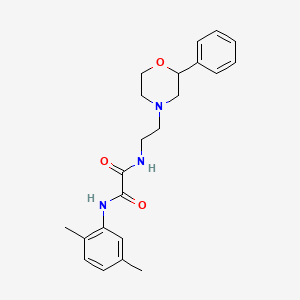

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2737429.png)
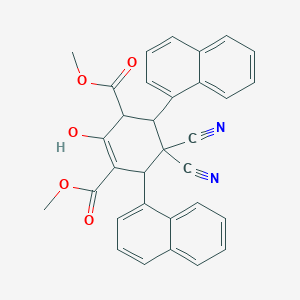
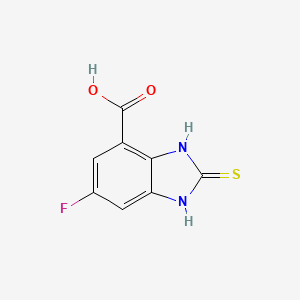
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2737435.png)
